Tetrahydrocannabivarin - 31262-37-0

Tetrahydrocannabivarin

Catalog Number: EVT-307113
CAS Number: 31262-37-0
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydrocannabivarin (THCV) is a naturally occurring phytocannabinoid found in the Cannabis sativa plant. [, , , ] It is a homolog of tetrahydrocannabinol (THC), differing by the presence of a propyl side chain instead of a pentyl side chain. [, , ] THCV exhibits a unique pharmacological profile compared to THC, acting as a neutral antagonist at cannabinoid CB1 receptors and a partial agonist at CB2 receptors. [, , , ] This unique interaction with the endocannabinoid system makes THCV a promising candidate for research in various therapeutic areas.

Synthesis Analysis
  • Extraction from Cannabis: THCV is primarily obtained through extraction from Cannabis sativa plants. Various extraction techniques like supercritical fluid extraction, ethanol extraction, and hydrocarbon extraction can be employed. []

  • Chemical Synthesis: The synthesis of THCV and its metabolites can be achieved through various chemical pathways. One approach involves the use of Selenium Dioxide (SeO2) for kinetic studies of allylic oxidation on botanically derived THCV. This method leads to the preparation of THCV derivatives, including primary and secondary allylic alcohols, without affecting the stereogenic center of the natural precursor. [] Regiospecifically deuterated THCV, useful for marijuana use confirmation, can be synthesized using specific deuteration methods. []

Molecular Structure Analysis
  • Allylic Oxidation: The allylic oxidation of THCV using SeO2 is a key reaction in synthesizing its metabolites. [] This reaction specifically targets the allylic positions of the THCV molecule, leading to the formation of various hydroxylated derivatives.

  • Metabolic Transformations: Once ingested, THCV undergoes metabolic transformations, primarily in the liver. These processes include oxidation, glucuronidation, and other modifications. The major metabolite identified is 11-nor-Δ9-tetrahydrocannabivarin-9-carboxylic acid (THCV-COOH), analogous to THC's primary metabolite. [, ]

Mechanism of Action

THCV's mechanism of action is multifaceted and involves its interaction with both CB1 and CB2 receptors. [, , , ]

  • CB2 Receptor: THCV exhibits partial agonist activity at CB2 receptors. [, , ] Activation of CB2 receptors is associated with anti-inflammatory effects and potential therapeutic benefits in various conditions.

  • Other Targets: Research suggests THCV may also interact with other molecular targets beyond cannabinoid receptors, including serotonin receptors (5-HT1A), contributing to its diverse pharmacological effects. []

Physical and Chemical Properties Analysis
  • Physical State: THCV exists as a colorless oil at room temperature. []

  • Solubility: THCV exhibits low solubility in water but good solubility in organic solvents like ethanol and hexane. [, ]

  • Stability: THCV is relatively stable under normal conditions, but can degrade upon exposure to light, heat, and oxygen. []

Applications
  • Diabetes Research: Studies suggest that THCV may have beneficial effects in managing type 2 diabetes. Research has shown that THCV significantly decreased fasting plasma glucose and improved pancreatic β-cell function in patients with type 2 diabetes. []

  • Obesity Research: THCV's neutral antagonist activity at CB1 receptors has made it a subject of interest in obesity research. Studies indicate that THCV might influence food reward and aversion, potentially contributing to weight management. [, ]

  • Epilepsy Research: Research suggests THCV may possess anticonvulsant properties. In vitro and in vivo studies have demonstrated THCV's ability to suppress epileptiform activity and seizure activity in animal models. []

  • Neuroprotection: Emerging research indicates that THCV may exhibit neuroprotective effects. Studies show THCV can protect against hepatic ischemia/reperfusion injury by reducing oxidative stress and inflammatory responses through CB2 receptors. [] It has also shown promise in models of neurodegenerative disorders like Huntington’s and Parkinson’s disease. []

  • Inflammation: THCV displays anti-inflammatory properties. Research suggests that THCV can reduce the production of pro-inflammatory cytokines and chemokines, playing a role in conditions like allergic contact dermatitis. []

  • Forensic Science: THCV and its metabolites, particularly THCV-COOH, are investigated as potential markers for cannabis use. [, , ] THCV's presence in urine, alongside other cannabinoids, can help distinguish between marijuana use and the use of synthetic THC medications. []

Future Directions
  • Clinical Trials: Further clinical trials are needed to comprehensively assess the therapeutic potential of THCV in various conditions, including diabetes, obesity, epilepsy, and neurodegenerative disorders. [, ]

  • Mechanism of Action: Continued research is needed to fully elucidate the complexities of THCV's interaction with the endocannabinoid system and other molecular targets, particularly its dose-dependent effects on CB1 receptors. []

  • Drug Development: Investigating the potential of THCV as a lead compound for developing novel therapeutics targeting specific conditions, leveraging its unique pharmacological profile. []

  • Personalized Medicine: Exploring the potential of THCV in personalized medicine, considering individual variations in endocannabinoid system function and responses to cannabinoids. []

  • Synergistic Effects: Further research is needed to explore the synergistic effects of THCV in combination with other cannabinoids, such as CBD, to enhance therapeutic efficacy. [, ]

Δ9-Tetrahydrocannabinol (THC)

    Relevance: THC is a structural analog of THCV, differing only in the length of the alkyl side chain. While both compounds interact with CB1 and CB2 receptors, they exhibit distinct pharmacological profiles. THC acts as a partial agonist at both receptors, while THCV demonstrates a more complex interaction, acting as an antagonist at lower doses and potentially as an agonist at higher doses at the CB1 receptor [ [] ]. This difference in activity likely contributes to the contrasting effects of THC and THCV on various physiological and psychological processes. For instance, THCV has been investigated for its potential antipsychotic effects, while THC is associated with psychotomimetic effects [ [] ].

11-nor-9-carboxy-Δ9-tetrahydrocannabivarin (THCV-COOH)

    Relevance: Similar to the relationship between THC and its metabolite 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), THCV-COOH is a key marker of THCV use. Its presence in urine is indicative of recent ingestion of cannabis or related products containing THCV [ [] , [] ]. This is particularly relevant in forensic contexts, as it allows for distinguishing between the use of marijuana, which contains THCV, and Marinol (synthetic THC), which does not [ [] ].

Δ8-Tetrahydrocannabivarin (Δ8-THCV)

    Compound Description: Δ8-Tetrahydrocannabivarin (Δ8-THCV) is a synthetic analog of THCV. Like THCV, it acts as a CB1 receptor antagonist and a CB2 receptor agonist [ [] ].

    Relevance: Δ8-THCV possesses a similar pharmacological profile to THCV, suggesting potential therapeutic applications in conditions such as nicotine dependence and hepatic ischemia/reperfusion injury [ [] , [] ]. The use of synthetic analogs like Δ8-THCV allows for exploring structure-activity relationships and potentially identifying compounds with enhanced therapeutic properties.

11-hydroxy-Δ9-tetrahydrocannabivarin (11-OH-THCV)

    Relevance: While less extensively studied than THCV-COOH, 11-OH-THCV is another indicator of THCV exposure [ [] ]. Its presence in biological samples can provide further insights into THCV metabolism and excretion patterns.

Cannabidivarin (CBDV)

    Relevance: CBDV is often studied alongside THCV due to their shared interest in the treatment of epilepsy. Both compounds have shown promising preclinical results in reducing seizure activity, although their precise mechanisms of action might differ [ [] , [] ].

Rimonabant

    Relevance: Rimonant serves as a point of comparison for THCV's effects on appetite and metabolism. Unlike Rimonant, which is a CB1 inverse agonist, THCV acts as a neutral antagonist at CB1 receptors [ [] ]. This difference in pharmacological action suggests that THCV might offer a safer alternative to Rimonant for managing obesity, potentially without the risk of adverse psychiatric events [ [] ].

Cannabigerol (CBG)

    Relevance: CBG is often investigated alongside other minor cannabinoids, including THCV, to explore their potential synergistic effects. While THCV and CBG might have distinct mechanisms of action, their combined effects could be beneficial in managing conditions such as chronic pain, inflammation, and neurodegenerative diseases [ [] ].

Cannabichromene (CBC)

    Relevance: CBC is another cannabinoid often included in studies investigating the therapeutic potential of minor cannabinoids, including THCV. Both CBC and THCV have shown potential in preclinical studies for managing pain and inflammation [ [] , [] ].

Properties

CAS Number

31262-37-0

Product Name

Tetrahydrocannabivarin

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1

InChI Key

ZROLHBHDLIHEMS-HUUCEWRRSA-N

SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Synonyms

Δ9-Tetrahydrocannabivarin;THCV;THV

Canonical SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.